B1578156 B2RP-ERa

B2RP-ERa

Cat. No.: B1578156
Attention: For research use only. Not for human or veterinary use.
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Description

B2RP-ERa (Brevinin-2-Related Peptide ERa) is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the Southeast Asian green paddy frog (Hylarana erythraea) . It belongs to the Brevinin superfamily, known for broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 25–50 μM) and multidrug-resistant (MDR) Acinetobacter baumannii (MIC: 8–64 μg/mL) . Its therapeutic appeal lies in its low hemolytic activity (LC₅₀ > 200 μM) and immunomodulatory properties, such as enhancing anti-inflammatory cytokine TGF-β release while reducing pro-inflammatory TNF-α in peripheral blood mononuclear cells (PBMCs) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVIKSVLKGVAKTVALGML

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Overview
Compound Source Structure Key Features
B2RP-ERa Hylarana erythraea 24 residues, α-helical Low hemolysis, anti-inflammatory, MDR A. baumannii activity
Ascaphin-8 Ascaphus truei Cationic α-helical Broad ESBL activity (MIC: 1.5–25 μM); lysine-rich analogs retain potency
Pseudin-2 Pseudis paradoxa 24 residues, α-helical Enhanced cationicity improves E. coli targeting; moderate hemolysis
Kassinatuerin-1 Kassina senegalensis 21 residues, C-α-amidated High Gram-negative activity but elevated hemolysis; D-lysine analogs improve safety
Brevinin-2DYd Rana dybowskii α-helical with disulfide bridge Anti-HSV-1 activity; ineffective against HIV-1
Alyteserin-1c Alytes obstetricans Cationic α-helical MDR A. baumannii (MIC: 11.3–22.6 μg/mL); low hemolysis
2.2 Antimicrobial Activity
Compound Gram-Positive Gram-Negative Fungi/Viruses Key Pathogens Targeted
This compound MRSA MDR A. baumannii HSV-1 (in vitro) ESBL E. coli, Klebsiella pneumoniae
Ascaphin-8 Moderate ESBL E. coli, K. pneumoniae None reported Broad ESBL producers
Pseudin-2 Low E. coli (MIC: 4–16 μM) None reported ESBL E. coli
Kassinatuerin-1 Moderate Pseudomonas aeruginosa None reported Gram-negative priority pathogens
Alyteserin-1c Low MDR A. baumannii None reported Hospital-acquired infections
2.3 Hemolytic Activity and Toxicity
Compound Hemolytic Activity (LC₅₀) Cytotoxicity Therapeutic Index (TI)
This compound >200 μM Non-toxic to PBMCs High
Ascaphin-8 >100 μM (analogs) Minimal RBC lysis Moderate
Pseudin-2 ~50 μM Moderate mammalian cell toxicity Low
Kassinatuerin-1 15–30 μM High RBC lysis; improved with D-lysine Low (native), Moderate (analogs)
Alyteserin-1c >100 μM Low RBC lysis High
2.4 Immunomodulatory and Anti-Inflammatory Effects
  • This compound: Significantly increases TGF-β (anti-inflammatory) and reduces TNF-α in PBMCs, suggesting dual antimicrobial and immunoregulatory roles .
  • Brevinin-2GU : Reduces TNF-α and IFN-γ but lacks anti-inflammatory enhancement .
  • Magainin-2/Pexiganan: Anti-biofilm activity against A.

Key Advantages and Limitations

  • This compound :
    • Advantages: Low hemolysis, anti-inflammatory, and efficacy against MDR A. baumannii.
    • Limitations: Moderate MICs against MRSA compared to Alyteserin-1c .
  • Ascaphin-8 : Superior potency against ESBL strains but requires structural optimization for stability .
  • Alyteserin-1c : Narrower spectrum but higher TI for A. baumannii .

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